1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
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Overview
Description
1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a complex organic compound that features a triazole ring, an azabicyclooctane structure, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multiple steps. The synthetic route may include the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the azabicyclooctane moiety and the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar compounds to 1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one include other triazole-containing molecules and azabicyclooctane derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the triazole ring, azabicyclooctane structure, and trifluoromethylphenyl group, which may confer distinct chemical and biological activities.
Biological Activity
Overview
The compound 1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS Number: 1706453-70-4) is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. The presence of a triazole moiety and an azabicyclo framework suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound includes:
- Triazole ring : Known for its ability to participate in diverse chemical interactions.
- Azabicyclo[3.2.1]octane framework : Provides a rigid structure that may enhance binding affinity to biological targets.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
Antiinflammatory Properties
Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant anti-inflammatory activity by inhibiting enzymes involved in inflammatory pathways. For example, compounds similar to this triazole-containing azabicyclo derivative have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in pain and inflammation mechanisms .
Anticancer Activity
A study involving a library of triazole-based compounds demonstrated that several derivatives exhibited moderate to potent antiproliferative activity against various human cancer cell lines, including melanoma (Hs294T), pancreatic cancer (MIA PaCa-2), and lung cancer (NCI-H1581). Some compounds showed selectivity indices exceeding 9 when compared to cisplatin, indicating their potential as effective anticancer agents .
In Vitro Studies
In vitro assays have been conducted on compounds with similar structures to assess their biological activities:
- Cell Line Testing : Compounds were tested against multiple cancer cell lines, revealing that some derivatives displayed more potent activity than standard chemotherapeutics .
Compound | Cell Line | IC50 (nM) | Selectivity Index |
---|---|---|---|
Compound A | Hs294T | 45 | 9 |
Compound B | MIA PaCa-2 | 60 | 7 |
Compound C | NCI-H1581 | 30 | 10 |
The mechanism through which these compounds exert their effects often involves:
- Receptor Binding : Many azabicyclo derivatives act as antagonists at specific receptors, such as the kappa opioid receptor, which has implications for pain management and addiction therapies .
Synthesis and Derivative Exploration
The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the azabicyclo core followed by the introduction of the triazole ring via click chemistry methods such as azide-alkyne cycloaddition.
Properties
IUPAC Name |
1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)14-4-1-13(2-5-14)3-8-18(27)26-15-6-7-16(26)12-17(11-15)25-10-9-23-24-25/h1-2,4-5,9-10,15-17H,3,6-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRFDWNRSHZTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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